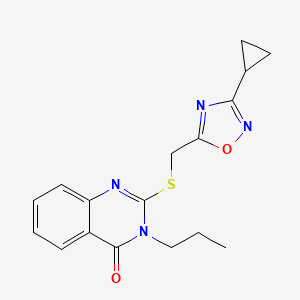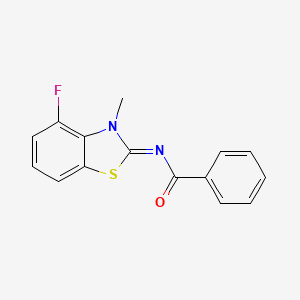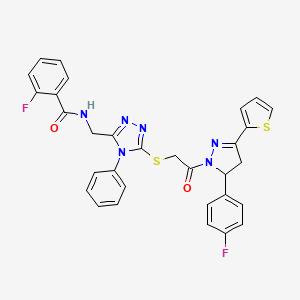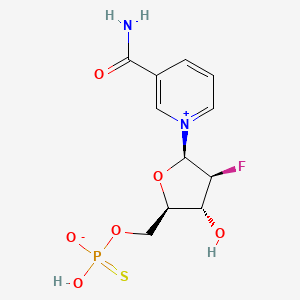
2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel M1 selective muscarinic partial agonist . It has been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .
Synthesis Analysis
The specific synthesis process of this compound is not detailed in the available resources .Molecular Structure Analysis
Conformational studies indicate free rotation around the oxadiazole–azanorbornane bond . X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of oxadiazole and quinazolinone derivatives involve complex chemical processes aimed at creating compounds with specific properties. For instance, Dewangan et al. (2016) described the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating their analgesic and anti-inflammatory activities in animal models. This process involves cyclization reactions and the use of various aromatic acids and aldehydes to produce novel derivatives (Dewangan et al., 2016).
Biological Activities
Research has explored the biological activities of oxadiazole and quinazolinone derivatives, revealing their potential in treating various conditions:
- Anticancer Activity : Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole conjugates and tested their cytotoxic effects against MCF-7 and HeLa cell lines. One compound exhibited significant cytotoxic activity, indicating the potential of these derivatives in cancer therapy (Hassanzadeh et al., 2019).
- Antimicrobial and Anticonvulsant Activities : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Certain derivatives showed broad-spectrum activity against tested bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is the M1 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it is involved in mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one interacts with its target, the M1 muscarinic receptor, as a partial agonist It also exhibits antagonist properties at the M2 and M3 muscarinic receptors, meaning it prevents these receptors from being activated by other molecules .
Biochemical Pathways
Upon binding to the M1 muscarinic receptor, 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one triggers a series of biochemical reactions within the cell. These reactions involve various signaling molecules and pathways, ultimately leading to the physiological responses associated with M1 receptor activation .
Result of Action
The molecular and cellular effects of 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one’s action depend on the specific cell type and physiological context. In general, activation of the M1 muscarinic receptor can lead to various responses, such as changes in heart rate, smooth muscle contraction, and glandular secretion .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-9-21-16(22)12-5-3-4-6-13(12)18-17(21)24-10-14-19-15(20-23-14)11-7-8-11/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIQIAHUFDTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)



![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)
![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)
![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)


![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)



